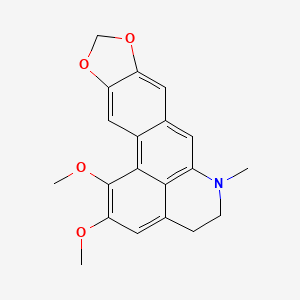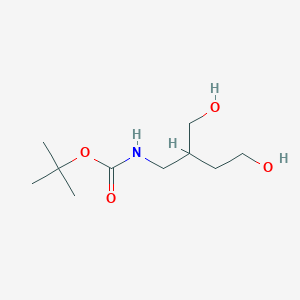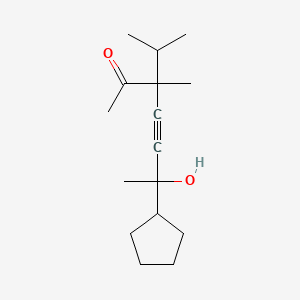
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one is an organic compound with the molecular formula C16H26O2 It is characterized by the presence of a cyclopentyl group, a hydroxyl group, and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the hydroxyl group, and the formation of the alkyne. Common synthetic routes may involve:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Hydroxyl Group Introduction: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Alkyne Formation: The alkyne functional group can be introduced through reactions such as the Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups may participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one: shares similarities with other cyclopentyl and alkyne-containing compounds, such as:
Uniqueness
The unique combination of the cyclopentyl, hydroxyl, and alkyne groups in this compound imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
6-cyclopentyl-6-hydroxy-3-methyl-3-propan-2-ylhept-4-yn-2-one |
InChI |
InChI=1S/C16H26O2/c1-12(2)15(4,13(3)17)10-11-16(5,18)14-8-6-7-9-14/h12,14,18H,6-9H2,1-5H3 |
Clave InChI |
HKCYXBKYNIYWDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#CC(C)(C1CCCC1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


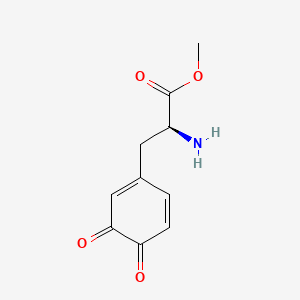
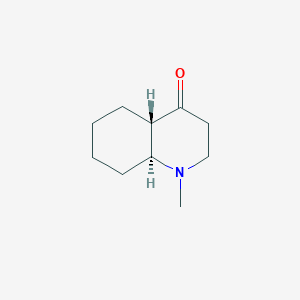

![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)

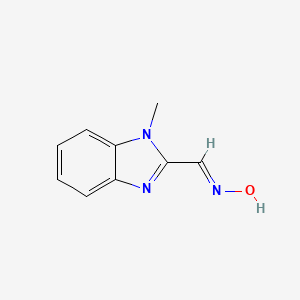



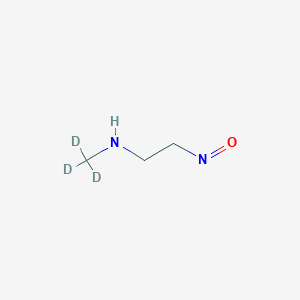
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
